1-Fluoro-2-[5-(2-fluorophenoxy)pentoxy]benzene
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Overview
Description
1-Fluoro-2-[5-(2-fluorophenoxy)pentoxy]benzene is an organic compound that belongs to the class of aromatic ethers. This compound is characterized by the presence of fluorine atoms attached to both the benzene ring and the ether linkage, which imparts unique chemical and physical properties. The presence of fluorine atoms often enhances the stability and reactivity of the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-Fluoro-2-[5-(2-fluorophenoxy)pentoxy]benzene typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing complex organic molecules.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These reactors allow for precise control of temperature, pressure, and reaction time, which are critical parameters in the synthesis of fluorinated aromatic compounds.
Chemical Reactions Analysis
1-Fluoro-2-[5-(2-fluorophenoxy)pentoxy]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The ether linkage in the compound can be oxidized to form carbonyl compounds. Reagents such as potassium permanganate or chromium trioxide are typically used for these reactions.
Reduction Reactions: The compound can be reduced using hydrogenation reactions in the presence of a palladium catalyst to form the corresponding hydrocarbon derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ether linkage can yield aldehydes or ketones, while substitution reactions can introduce a wide range of functional groups onto the benzene ring.
Scientific Research Applications
1-Fluoro-2-[5-(2-fluorophenoxy)pentoxy]benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity due to the presence of fluorine atoms makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used as a probe in biological studies to investigate the interactions of fluorinated aromatic compounds with biological macromolecules.
Medicine: Fluorinated compounds are often used in the development of pharmaceuticals due to their enhanced metabolic stability and bioavailability. This compound could be explored for potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials, including liquid crystals and polymers, where the presence of fluorine atoms imparts desirable properties such as increased thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which 1-Fluoro-2-[5-(2-fluorophenoxy)pentoxy]benzene exerts its effects depends on its specific application. In chemical reactions, the presence of fluorine atoms can influence the electron density of the benzene ring, making it more reactive towards electrophiles or nucleophiles. In biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to specific biological effects. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
1-Fluoro-2-[5-(2-fluorophenoxy)pentoxy]benzene can be compared with other fluorinated aromatic ethers, such as:
1-Fluoro-2-[2-(2-fluorophenoxy)ethoxy]benzene: Similar in structure but with a shorter ether linkage, which may affect its reactivity and applications.
2-Fluoro-5-fluoroalkoxypyridines: These compounds contain a pyridine ring instead of a benzene ring, which can significantly alter their chemical properties and applications.
Fluorinated Quinolines: These compounds have a quinoline ring system and are known for their biological activity, particularly as antibacterial agents.
The uniqueness of this compound lies in its specific structure, which combines the stability of the benzene ring with the reactivity of the fluorinated ether linkage. This makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-fluoro-2-[5-(2-fluorophenoxy)pentoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2O2/c18-14-8-2-4-10-16(14)20-12-6-1-7-13-21-17-11-5-3-9-15(17)19/h2-5,8-11H,1,6-7,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHMOXDFNJGAII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCCOC2=CC=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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